Boc-Met(O)-Oh
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDTYGQCVACMH-ISJKBYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428575 | |
| Record name | Boc-Met(O)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34805-21-5 | |
| Record name | Boc-Met(O)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Boc Met O Oh
Strategies for the Preparation of Boc-Met(O)-Oh
Direct Oxidation Routes of Boc-Met-OHjpt.com
The most straightforward method for preparing this compound involves the direct oxidation of N-Boc-L-methionine (Boc-Met-OH). This transformation typically employs common oxidizing agents under controlled conditions. Hydrogen peroxide (H₂O₂) in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) (DCM) are frequently used reagents, often yielding the desired sulfoxide (B87167) in high yields, typically exceeding 90% jpt.com. These methods are generally efficient and can be performed under mild reaction conditions.
Table 1: Common Direct Oxidation Methods for Boc-Met-OH
| Oxidizing Agent | Solvent | Typical Conditions | Yield (%) | Cited Reference |
| H₂O₂ | Methanol | Room Temperature | >90 | jpt.com |
| m-CPBA | Dichloromethane | 0°C to Room Temp. | ~85 | jpt.com |
Stereoselective Synthesis and Diastereomeric Considerationspnas.org
The oxidation of the thioether in methionine to a sulfoxide creates a chiral center at the sulfur atom. While direct chemical oxidation often yields a racemic mixture of (R)- and (S)-sulfoxide diastereomers, stereoselective synthesis aims to produce one enantiomer preferentially. This can be achieved through various asymmetric oxidation techniques, including the use of chiral catalysts, such as vanadium complexes with chiral ligands, or chiral oxidizing agents pnas.org. Enzymatic methods, employing specific methionine sulfoxide reductases (Msrs) or other oxidoreductases, can also be utilized for stereoselective oxidation or reduction pnas.orgacs.org.
When starting with chiral N-Boc-L-methionine, the oxidation process can lead to a mixture of diastereomers: (S)-sulfoxide at the alpha-carbon with either (R)- or (S)-sulfoxide at the sulfur. The separation of these diastereomers is crucial for applications requiring stereochemical purity. Techniques such as supercritical CO₂ chromatography have been developed for the facile separation of methionine sulfoxide diastereomers, achieving purities exceeding 99% nih.govucsc.edu. The stereochemical stability of the sulfur chirality in methionine sulfoxide has been calculated to be high, with a significant interconversion barrier nih.gov.
Conversion Pathways and Derivatization of this compound
This compound can undergo various chemical transformations involving its sulfoxide moiety, carboxyl group, and the Boc protecting group.
Chemical Transformations Involving the Sulfoxide Moietypnas.orgnih.gov
The sulfoxide group in this compound is susceptible to several chemical reactions. It can be:
Reduced back to the thioether (methionine) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine (B44618) (PPh₃) nih.govnih.gov.
Further oxidized to the sulfone using stronger oxidizing agents, such as an excess of m-CPBA nih.gov.
Undergo Pummerer rearrangement when treated with acid anhydrides (e.g., acetic anhydride) or acid chlorides in the presence of acid. This reaction typically leads to the formation of α-acyloxy thioethers chem-station.comwikipedia.orgyoutube.comresearchgate.netnih.gov. The Pummerer rearrangement can be influenced by various activators and nucleophiles, and the resulting products can be further hydrolyzed to aldehydes wikipedia.org.
Table 2: Chemical Transformations of the Sulfoxide Moiety
| Reagent(s) | Transformation | Product Type | Conditions | Cited Reference |
| NaBH₄ | Reduction | Sulfide (B99878) (Methionine) | RT, MeOH | nih.gov |
| m-CPBA (excess) | Oxidation | Sulfone | RT, DCM | nih.gov |
| Ac₂O / Acid | Pummerer Rearrangement | α-Acyloxy Thioether | Heat, Acidic | pnas.orgnih.govwikipedia.org |
| Trimethylsilyl chloride then 2-mercaptoimidazole/pyridine-2-thiol | Pummerer Rearrangement | Dithioacetal derivative | Sequential treatment | researchgate.netnih.gov |
| Dimethyl sulfoxide / HCl | Oxidation | Methionine Sulfoxide | 1.0 M HCl, 0.1 M Me₂SO, 22°C | nih.gov |
| Dimethyl sulfide / HCl | Reduction | Methionine | Relatively anhydrous conditions | nih.gov |
Functionalization at the Carboxyl Group: Ester and Amide Formationnih.govchem-station.com
The carboxyl group of this compound can be readily functionalized to form esters and amides, which are critical steps in peptide synthesis and the creation of peptide derivatives.
Esterification can be achieved using standard methods, such as treatment with thionyl chloride (SOCl₂) followed by an alcohol, or by employing coupling reagents in the presence of an alcohol chem-station.com.
Amide formation is typically accomplished using peptide coupling reagents. Common reagents include carbodiimides (e.g., EDC, DCC) in combination with additives like HOBt or HOSu, or uronium/phosphonium-based reagents such as HATU, HBTU, or PyBOP, in the presence of a base like N,N-diisopropylethylamine (DIPEA) jpt.comcreative-peptides.combachem.comrsc.orgsigmaaldrich.com. These reagents activate the carboxyl group, facilitating its reaction with amines to form the amide bond.
Table 3: Carboxyl Group Functionalization of this compound
| Reaction Type | Reagent(s) | Product Type | Conditions | Cited Reference |
| Esterification | SOCl₂ / Alcohol (ROH) | Ester | Room Temperature | chem-station.com |
| Amidation | HATU / DIPEA / Amine | Amide | Room Temperature, DMF | chem-station.com |
| Amidation | EDC / HOBt / Amine | Amide | Standard peptide coupling conditions | jpt.comcreative-peptides.com |
| Amidation | HBTU / DIPEA / Amine | Amide | Standard peptide coupling conditions | bachem.comsigmaaldrich.com |
Selective Deprotection Strategies of the Boc Groupwikipedia.orgmdpi.com
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group commonly removed under acidic conditions. For this compound, selective deprotection is crucial to liberate the free amine without affecting the sulfoxide moiety or other sensitive functional groups.
Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, typically used as a 50% solution in dichloromethane (DCM) for 1-2 hours wikipedia.orgmdpi.comrsc.orgacs.org.
Hydrochloric acid (HCl) in organic solvents, such as 4M HCl in dioxane, can also be employed wikipedia.org.
Table 4: Boc Deprotection Strategies for this compound
| Deprotecting Agent | Solvent | Typical Time | Key Considerations | Cited Reference |
| TFA (50%) | DCM | 1-2 hours | Use of scavengers (e.g., thioanisole, TMSCl) recommended to protect sulfoxide moiety. | wikipedia.orgmdpi.comthermofisher.com |
| HCl (4M) | Dioxane | 1 hour | Requires careful control to avoid side reactions. | wikipedia.org |
| p-toluenesulfonic acid (pTSA) | Deep Eutectic Solvent | Short | Eco-friendly alternative, strong Brønsted acid. | mdpi.com |
Enzymatic Catalysis in the Synthesis of Conjugates
Enzymatic catalysis offers a powerful and selective approach for the synthesis of complex molecular conjugates, including peptides and modified polypeptides. While direct conjugation using this compound as a substrate for enzymatic coupling is an emerging area, research into the functionalization and enzymatic responsiveness of molecules containing methionine sulfoxide residues provides significant insight.
One notable area of research involves the creation of enzyme-responsive copolypeptides. These materials are constructed by incorporating methionine sulfoxide residues into polypeptide chains, rendering them susceptible to enzymatic cleavage or modification. For instance, amphiphilic copolypeptides can be synthesized by first creating a hydrophobic precursor diblock copolypeptide, followed by mild chemical oxidation of the methionine residues to methionine sulfoxide acs.org. This oxidation process yields water-soluble methionine sulfoxide derivatives, which can then self-assemble into structures like vesicles acs.org.
These methionine sulfoxide-containing polypeptide vesicles can be designed to release encapsulated cargo in response to specific enzymes. The presence of the sulfoxide moiety, which can be metabolically reduced back to methionine by enzymes such as methionine sulfoxide reductases (MsrA and MsrB), is key to their responsiveness researchgate.netscholarsresearchlibrary.compnas.orgwikipedia.orgnih.gov. While this specific example involves chemical oxidation of a precursor, the principle highlights how methionine sulfoxide residues, conceptually similar to those in this compound, can be integrated into larger structures for subsequent enzymatic interactions, a form of conjugate functionalization acs.org. Furthermore, chemoenzymatic peptide synthesis (CEPS) broadly utilizes hydrolase-catalyzed peptide bond formation, offering mild reaction conditions and high stereoselectivity for producing peptide-based bio-conjugates qyaobio.com.
Table 2.3.1: Characteristics of Methionine Sulfoxide-Containing Copolypeptide Vesicles
| Feature | Description | Source Reference |
| Synthesis Approach | Preparation of amphiphilic copolypeptides via oxidation of poly(L-methionine) precursors to poly(L-methionine sulfoxide) derivatives. | acs.org |
| Oxidation Method | Mild chemical oxidation using hydrogen peroxide. | acs.org |
| Resulting Derivative | Amphiphilic methionine sulfoxide-containing copolypeptides (e.g., MO65(L0.5/F0.5)20). | acs.org |
| Self-Assembly | Forms vesicles upon assembly in water. | acs.org |
| Vesicle Size (Initial) | Average diameters of a few micrometers, which can be reduced to nanoscale diameters through extrusion. | acs.org |
| Enzyme Responsiveness | Designed for enzyme-triggered cargo release, leveraging the enzymatic reduction of methionine sulfoxide residues back to methionine. | acs.org |
| Enzymatic Catalysis Role | Methionine sulfoxide reductases (MsrA/B) are involved in the reduction of methionine sulfoxide residues, restoring original amino acid functionality and potentially triggering release mechanisms. | researchgate.netscholarsresearchlibrary.compnas.orgwikipedia.org |
| Potential Application | Drug delivery systems, biomaterials with tunable properties responsive to biological environments. | acs.org |
Incorporation into Ionic Liquids for Reaction Media Optimization
The development of greener and more sustainable synthetic processes has driven interest in unconventional reaction media, including ionic liquids (ILs). Ionic liquids are salts that are liquid at or below 100°C and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvation capabilities. These characteristics make them attractive for optimizing a variety of chemical reactions, including biocatalytic transformations researchgate.netscholarsresearchlibrary.comalmacgroup.com.
Research indicates that ionic liquids and deep eutectic solvents are being explored for biocatalytic synthesis, particularly in the preparation of enantioenriched sulfoxides researchgate.netscholarsresearchlibrary.comalmacgroup.com. These solvents can potentially enhance enzyme activity, stability, and substrate solubility, leading to improved reaction yields and selectivities. While specific studies detailing the direct incorporation of this compound into ionic liquids for conjugate synthesis optimization are not extensively documented in the provided literature, the broader trend suggests a promising avenue for future research.
The principles of using ILs to facilitate biocatalytic reactions involving sulfoxides could be extended to this compound. For example, enzymes known to interact with methionine sulfoxide, such as methionine sulfoxide reductases, might exhibit altered activity or specificity when employed in IL-based reaction systems. This could lead to more efficient and controlled synthesis of peptide conjugates or modified amino acid derivatives. The ability of ILs to modulate enzyme microenvironments and improve substrate accessibility could be particularly beneficial for reactions involving protected amino acids like this compound, paving the way for novel, environmentally friendly synthetic routes.
Compound Name Table
| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | 34805-21-5 | C10H19NO5S | 265.33 |
| Boc-Met-OH | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | 2488-15-5 | C10H19NO4S | 249.33 |
| Methionine | 2-Amino-4-(methylthio)butanoic acid | 63-68-3 | C5H11NO2S | 149.21 |
| Methionine Sulfoxide | 2-Amino-4-(methylsulfinyl)butanoic acid | ±: 62697-73-8 | C5H11NO3S | 165.21 |
Applications of Boc Met O Oh in Peptide and Protein Chemistry
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
The thioether side chain of methionine is highly susceptible to oxidation, a common side reaction during peptide synthesis and subsequent handling. peptide.com The intentional use of Boc-Met(O)-OH as a building block is a proactive strategy to manage this issue, offering advantages in both the synthesis and purification stages. nih.gov
Integration into Boc-Based SPPS Protocols
This compound is integrated into solid-phase peptide synthesis (SPPS) protocols, particularly in Boc-based strategies, as a method to pre-emptively address the issue of methionine oxidation. peptide.comrsc.org In this approach, the methionine residue is incorporated in its already oxidized sulfoxide (B87167) form, effectively serving as a protecting group for the thioether. peptide.com This strategy is particularly useful when a specific methionine residue in a sequence is highly prone to oxidation. peptide.com
The introduction of the polar methionine sulfoxide group can also confer beneficial properties to the growing peptide chain. Research has shown that using this compound as a building block can improve the quality of the synthesis and yield a crude peptide with significantly enhanced solubility compared to its non-oxidized counterpart. nih.govresearchgate.net This is especially valuable for hydrophobic and aggregation-prone sequences, as the increased polarity of the peptide-resin helps to disrupt interchain aggregation during SPPS. rsc.orgnih.gov This improved solubility facilitates what is often a laborious purification process via high-performance liquid chromatography (HPLC). nih.gov Following purification of the oxidized peptide, the methionine sulfoxide can be quantitatively reduced back to its native methionine form. peptide.comnih.gov This two-step synthesis approach—synthesis and purification in the oxidized state followed by reduction—can lead to easier purification and greater recovery of the final desired peptide. peptide.comnih.gov
Considerations for Methionine Oxidation during Peptide Cleavage and Deprotection in SPPS
A primary concern in the synthesis of methionine-containing peptides is the oxidation of the thioether side chain to methionine sulfoxide during the final acidolytic cleavage and deprotection step. This oxidation can occur during both Boc/Bzl and Fmoc/tBu synthesis strategies, but it is a notable issue during the acidic treatments required for cleavage from the resin. acs.org The formation of Met(O) results in a mass shift of +16 Da, which can be detected by mass spectrometry.
To mitigate this, various cleavage cocktails have been developed that incorporate reducing agents or scavengers. wpmucdn.com Standard cocktails may not prevent this oxidation. peptide.com For instance, Reagent B, which uses triisopropylsilane (B1312306) (TIPS) as a scavenger, is not effective at preventing methionine oxidation. peptide.com In contrast, specialized cocktails have been designed specifically for methionine-containing peptides. nih.gov Reagent H is a well-known example, developed to minimize side-chain oxidation. nih.govlangene.com The inclusion of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS) in Reagent H facilitates the reduction of any formed methionine sulfoxide. nih.govlangene.com Studies have shown that while widely used cocktails like K, R, and B can result in crude peptides with 15% to 55% methionine sulfoxide content, the use of Reagent H can yield crude peptide with no detectable sulfoxide form. nih.gov If the peptide is synthesized using this compound, the final product can be treated to reduce the sulfoxide back to methionine. nih.govthermofisher.com
| Reagent | Composition | Key Features & Considerations | Reference |
|---|---|---|---|
| Reagent B | TFA / Phenol / H₂O / TIPS (88:5:5:2) | Does not prevent oxidation of methionine residues. Useful for peptides with trityl-based protecting groups. | peptide.com |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation during cleavage. NH₄I and DMS act as reducing agents. | nih.govlangene.com |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | A general cleavage reagent for peptides with sensitive residues (Cys, Met, Trp, Tyr), but oxidation of Met can still occur. | nih.gov |
| TFA/NH₄I/DMS | TFA / NH₄I / Me₂S | Effective for reducing methionine sulfoxide in neat TFA, with Me₂S (DMS) accelerating the reaction and preventing disulfide scrambling. | acs.org |
Strategies for Protein Modification and Bioconjugation
The unique reactivity of the methionine side chain, particularly its oxidation to sulfoxide, provides a handle for the development of site-selective protein modification and bioconjugation techniques. dojindo.co.jpnih.gov These methods offer an alternative to more traditional strategies that target cysteine or lysine (B10760008) residues. princeton.edu
Site-Selective Derivatization Approaches in Protein Systems
The development of methods for the selective modification of methionine residues has expanded the toolbox for creating precisely functionalized proteins, such as antibody-drug conjugates (ADCs). dojindo.co.jposti.gov One prominent strategy, known as Redox-Activated Chemical Tagging (ReACT), utilizes oxaziridine-based reagents. dojindo.co.jposti.govpnas.org This approach involves the oxidation of the methionine thioether to form a stable sulfimide (B8482401) adduct, which can be functionalized with a payload, often via click chemistry. pnas.org Because most methionine residues are buried within a protein's structure, engineering a single accessible methionine can serve as an ideal target for site-specific conjugation. pnas.org
Another approach leverages photoredox catalysis to achieve site-selective methionine functionalization. princeton.edunih.gov In this method, a photoexcited catalyst like lumiflavin (B1675435) selectively oxidizes a methionine residue to generate a reactive open-shell intermediate. princeton.edunih.gov This radical species can then be trapped with an appropriate reagent to form a stable covalent bond, allowing for the attachment of various biological payloads. princeton.edu This strategy's selectivity is governed by the oxidation potentials of the amino acid residues, enabling the targeting of methionine residues that might be inaccessible through traditional nucleophilicity-based methods. princeton.edunih.gov The ability to selectively modify native proteins at methionine sites opens avenues for studying protein function and developing novel therapeutics. osti.govacs.org
Utility in Peptide-Nanoparticle Conjugation Platforms
Peptides containing methionine sulfoxide have been shown to play a critical role in directing the assembly of inorganic nanoparticles into complex, chiral superstructures. nih.govacs.org The oxidation state of a single methionine residue within a gold-binding peptide can dramatically alter the resulting nanoparticle assembly. acs.org
Research has demonstrated that divalent peptide conjugates designed to bind to gold nanoparticles (AuNPs) yield different structures depending on whether the methionine is in its native thioether form or its oxidized sulfoxide form. acs.org For example, one study found that a specific peptide conjugate (C₁₆-(PEPAu)₂) directs the formation of double-helical AuNP assemblies, but when its methionine residues are oxidized to sulfoxide (C₁₆-(PEPAuM-ox)₂), the assembly shifts to single-helical superstructures composed of oblong nanoparticles. nih.govacs.org Computational modeling suggests that methionine oxidation leads to a decrease in the peptide-gold surface contact, which in turn compromises the binding ability of the peptide capping ligand and influences the final size and shape of the nanoparticles within the assembly. nih.govacs.org This ability to control the nanoscale structure and, consequently, the chiroptical properties of the material through a simple, single-atom modification of the peptide highlights the utility of Met(O)-containing peptides in the programmed assembly of advanced nanomaterials. nih.gov
Design and Synthesis of Methionine-Containing Peptidomimetics and Analogues
The incorporation of methionine sulfoxide into peptide sequences is a key strategy in the design of peptide analogues and peptidomimetics with tailored properties. This compound is the essential building block for the synthesis of these modified structures via SPPS. The presence of the sulfoxide can confer increased oxidative stability or modulate biological activity. rsc.org
An example of this application is found in the study of neopetrosiamides A and B, which are tricyclic peptides that inhibit cancer cell invasion and differ only in the stereochemistry of a methionine sulfoxide residue. rsc.org To investigate the structure-activity relationship of these compounds, various analogues were prepared using Fmoc-SPPS. In these studies, the methionine sulfoxide at the critical position was replaced with other residues. The results demonstrated that this position is a structural "hot spot" for biological recognition, as most substitutions, including disulfide bond replacements, led to a loss of activity. rsc.org However, an analogue where methionine sulfoxide was replaced by norleucine retained full bioactivity, offering a route to a more oxidatively stable therapeutic candidate. rsc.org Such studies, which rely on the ability to synthesize specific Met(O)-containing sequences, are fundamental to understanding the functional role of methionine oxidation and designing more robust peptidomimetic drugs.
Structural Mimicry in Biomimetic Pseudopeptides
This compound, or N-α-t-Boc-L-methionine sulfoxide, serves as a crucial building block in the synthesis of biomimetic pseudopeptides. chemimpex.comnih.gov Pseudopeptides are molecules that mimic the structure of natural peptides but contain non-natural elements, which can enhance stability or introduce novel functions. researchgate.net The use of this compound is particularly significant in creating models that replicate oxidized protein domains, allowing researchers to study the specific effects of methionine oxidation. nih.gov
The synthesis process involves using standard building blocks for solid-phase peptide synthesis (SPPS), including this compound. nih.gov The general strategy allows for the creation of a library of biomimetic ligands to decipher the role of specific amino acid residues in protein function. nih.gov
Table 1: Biomimetic Pseudopeptides for Modeling Copper(I) Binding Sites This table summarizes a series of biomimetic ligands designed to model Cu(I) binding sites in Met-rich protein domains, as described in a study by Puig et al. The inclusion of a Met(O) residue, derived from this compound, was critical for modeling the oxidized state of the binding site.
| Compound Purpose | Amino Acid Composition | Building Block Used | Mimics |
|---|---|---|---|
| Model of trismethionine site | Three Methionines | Boc-Met-OH | Unoxidized trismethionine site |
| Model of mixed residue site | Two Methionines, one Aspartic Acid | Boc-Met-OH, Fmoc-Asp(tBu)-OH | Met-rich domain with Asp |
| Model of mixed residue site | Two Methionines, one Histidine | Boc-Met-OH, Fmoc-His(Trt)-OH | Met-rich domain with His |
| Model of non-interacting site | Two Methionines, one Serine | Boc-Met-OH, Fmoc-Ser(tBu)-OH | Non-interacting control |
| Model of oxidized site | Two Methionines, one Methionine Sulfoxide | This compound , Boc-Met-OH | Mono-oxidized trismethionine site |
Influence on Peptide Conformation and Bioactivity
The incorporation of methionine sulfoxide, via this compound, into a peptide sequence can significantly influence the peptide's three-dimensional conformation and, consequently, its biological activity. nih.gov The oxidation of methionine to methionine sulfoxide introduces a polar sulfoxide group and an additional chiral center, which can alter non-covalent interactions that dictate the peptide's secondary structure, such as β-turns or helical folds. nih.govresearchgate.net
Research on peptide-membrane interactions has shown that even minor changes to an amino acid residue can lead to unexpectedly different conformations when the peptide binds to a membrane-mimicking environment like dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov These conformational changes are directly linked to shifts in biological activity, as the peptide's shape is critical for its interaction with target receptors. nih.gov
A clear example of how a single residue affects conformation is seen in studies of chemotactic tripeptide derivatives. researchgate.net When a native amino acid like leucine (B10760876) was replaced with a constrained, non-natural residue, the peptide backbone was forced to adopt a specific Type II β-turn conformation. researchgate.net Similarly, the introduction of the bulkier, more polar Met(O) group in place of Met can disrupt or induce specific secondary structures, thereby altering the peptide's presentation to its biological target.
The bioactivity is a direct consequence of this conformation. In the study of biomimetic pseudopeptides modeling copper-binding sites, the introduction of a single Met(O) residue altered the complex's affinity for Cu(I) and its redox properties compared to the non-oxidized trismethionine version. nih.gov This demonstrates that the oxidation state of a single methionine residue, mimicked using this compound in synthesis, can modulate the biochemical function of a peptide domain. nih.gov
Biological and Biochemical Research Involving Boc Met O Oh
Investigation of Methionine Oxidation and Reduction Processes in Biological Contexts
Methionine is highly susceptible to oxidation by reactive oxygen species (ROS) and free radicals, a process that can occur both in vitro and in vivo iris-biotech.denih.gov. This oxidation converts methionine into methionine sulfoxide (B87167) (Met(O)), which can exist as two diastereomers: R-Met(O) and S-Met(O) nih.gov. The biological significance of this reversible oxidation-reduction cycle is a key area of investigation.
The oxidation of methionine residues in proteins is a hallmark of oxidative stress, a condition arising from an imbalance between ROS production and cellular antioxidant defenses mdpi.commdpi.com. Methionine residues, particularly those exposed on the protein surface, can act as sacrificial antioxidants, reacting with ROS and thereby protecting other critical cellular components frontiersin.orgpnas.org. Boc-Met(O)-Oh, or peptides/proteins containing oxidized methionine residues, are used to study the extent of oxidative damage and the cellular response to it. For instance, studies have shown that increased levels of methionine sulfoxide in tissues correlate with aging and age-related diseases, suggesting its role as a biomarker for oxidative damage hmdb.cawikipedia.org. The presence of methionine sulfoxide in proteins can lead to altered protein structure, stability, and function, sometimes resulting in protein inactivation or misfolding hmdb.caoup.commdpi.comresearchgate.net.
The cellular machinery for reversing methionine oxidation is primarily comprised of methionine sulfoxide reductases (Msrs), enzymes that reduce Met(O) back to methionine nih.govwikipedia.orgnih.govunl.edunih.gov. MsrA specifically reduces S-Met(O), while MsrB reduces R-Met(O) nih.govunl.edunih.govnih.gov. These enzymes, often utilizing thioredoxin as a reducing agent, are crucial for maintaining protein quality control and protecting cells from oxidative damage frontiersin.orgnih.govmolbiolcell.orgpnas.org. Research often employs model peptides or proteins with incorporated this compound to study the substrate specificity and catalytic mechanisms of these Msr enzymes. The ability of Msrs to reduce Met(O) highlights the dynamic nature of methionine oxidation as a potential regulatory mechanism nih.govnih.govpnas.org.
Role in Oxidative Stress Research
Exploration of Antioxidant Properties Attributed to the Sulfoxide Group
The sulfoxide group (-S=O) in methionine sulfoxide is central to its role in antioxidant defense. Methionine residues can act as endogenous antioxidants by scavenging ROS, with the sulfur atom being oxidized to form methionine sulfoxide frontiersin.orgpnas.org. This process effectively neutralizes reactive species, protecting other cellular molecules from damage pnas.orgopenaccesspub.org. The reversibility of this oxidation-reduction cycle, mediated by Msrs, allows methionine residues to function catalytically as antioxidants, meaning a single methionine residue can neutralize multiple ROS molecules mdpi.comfrontiersin.orgpnas.orgwikipedia.org. Studies have explored the antioxidant potential of methionine derivatives, including sulfoxides, in various contexts openaccesspub.orgresearchgate.net.
Research into Protein Function and Interactions via Methionine Modification
Methionine oxidation is not solely a marker of damage; it can also serve as a post-translational modification that regulates protein function researchgate.netnih.govnih.govpnas.orgmdpi.com. The conversion of the hydrophobic methionine side chain to the more polar methionine sulfoxide can alter protein conformation, stability, and interactions with other molecules oup.commdpi.commdpi.comnih.govnih.gov. For example, oxidation of a specific methionine residue in a voltage-dependent potassium channel was found to disrupt its inactivation properties, with this effect being reversed by coexpression with methionine sulfoxide reductase pnas.org. Furthermore, methionine residues, particularly through S-aromatic interactions with aromatic amino acids, contribute to protein stability and protein-protein interactions nih.govmdpi.comresearchgate.netoup.commdpi.com. Oxidation of methionine can strengthen these interactions, influencing protein folding and function researchgate.netmdpi.com. This compound can be incorporated into peptides to investigate these structure-activity relationships and how oxidation impacts protein-protein binding or conformational changes.
Structure-Activity Relationship (SAR) Studies of Methionine Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications affect biological activity. This compound serves as a model compound in such studies, particularly when investigating the impact of methionine oxidation on peptide and protein behavior.
This compound can be used as a building block in solid-phase peptide synthesis (SPPS) to create peptides containing oxidized methionine residues peptide.comresearchgate.net. This allows researchers to systematically study the effects of Met(O) at specific positions within a peptide sequence. For example, incorporating this compound can help produce a more uniform peptide product when methionine residues are prone to oxidation during synthesis and purification, simplifying downstream processing peptide.com. SAR studies might involve comparing the biological activity, stability, or interaction profiles of a peptide containing native methionine versus one containing methionine sulfoxide at a particular site. Such investigations can reveal how the stereochemistry of the sulfoxide group or its polarity influences the peptide's function, receptor binding, or enzymatic susceptibility.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Diastereomer Separation
Chromatographic methods are indispensable for evaluating the purity of Boc-Met(O)-OH and for resolving the diastereomeric mixture that arises from the oxidation of the methionine sulfur atom.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and, critically, for separating its constituent diastereomers. Reverse-phase HPLC (RP-HPLC) using C18 stationary phases is commonly employed for amino acid derivatives acs.orgakjournals.commdpi.com. Mobile phases typically consist of a mixture of organic solvents (e.g., acetonitrile (B52724) or methanol) and aqueous buffers, often acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution acs.orgakjournals.commdpi.com.
The oxidation of methionine generates two diastereomers at the sulfur atom: methionine S-sulfoxide and methionine R-sulfoxide. This compound, as a product of methionine oxidation, exists as a mixture of these diastereomers nih.govsigmaaldrich.com. HPLC, particularly when coupled with chiral stationary phases or specific mobile phase additives, can resolve these diastereomeric pairs nih.govubc.caresearchgate.netwipo.inttandfonline.com. The separation is typically monitored using UV detection, with wavelengths around 210-230 nm being common for detecting peptide and amino acid derivatives acs.orgakjournals.com.
Table 5.1.1: Typical HPLC Parameters for Amino Acid Derivatives
| Parameter | Typical Condition | Reference(s) |
| Stationary Phase | C18 (e.g., RP-HPLC column) | acs.orgakjournals.commdpi.com |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA | acs.orgakjournals.commdpi.com |
| Flow Rate | 0.8 - 1.0 mL/min | acs.orgmdpi.com |
| Detection | UV detector at 210-230 nm | acs.orgakjournals.com |
| Temperature | Room temperature or 30 °C | mdpi.com |
| Application | Purity assessment, Diastereomer separation | nih.govresearchgate.netwipo.int |
Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of synthesis reactions involving this compound and for qualitatively assessing the purity of reaction mixtures. Standard silica (B1680970) gel plates are typically used as the stationary phase acs.orgrsc.orgdovepress.com. Visualization of the separated components is commonly achieved using UV light (at 254 nm) or by spraying with visualization reagents such as ninhydrin, which reacts with primary and secondary amines to produce colored spots acs.orgrsc.orgdovepress.com.
TLC can indicate the consumption of starting materials and the formation of products or by-products. While specific Rf values for this compound are not universally reported in the literature, Rf values for methionine sulfoxide (B87167) itself have been documented, providing a reference point ubc.ca. Common solvent systems for amino acid derivatives often include mixtures of polar organic solvents and water or ammonia (B1221849) ubc.ca.
Table 5.1.2: Typical TLC Conditions for Amino Acid Derivatives
| Parameter | Typical Condition | Reference(s) |
| Stationary Phase | Silica gel plates (e.g., Silica Gel 60 F254) | acs.orgrsc.orgdovepress.com |
| Mobile Phase | Mixtures of polar solvents (e.g., Ethanol, Methanol (B129727), Water, Ammonia, Acetic Acid) | ubc.ca |
| Visualization | UV light (254 nm), Ninhydrin spray, KMnO₄ spray | acs.orgrsc.org |
| Application | Reaction monitoring, Qualitative purity assessment | acs.orgrsc.orgdovepress.com |
High-Performance Liquid Chromatography (HPLC) Applications
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are vital for confirming the chemical structure of this compound, identifying its functional groups, and providing insights into its molecular conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for the unambiguous assignment of the structure of this compound. The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic signals: the nine equivalent protons of the tert-butyl group typically appear as a singlet around 1.4-1.5 ppm in ¹H NMR, and the quaternary carbon and methyl carbons of the Boc group appear in the ¹³C NMR spectrum around 80 ppm and 28 ppm, respectively rsc.orgchemicalbook.com. The carbonyl carbon of the Boc group is observed around 150-156 ppm rsc.org.
The methionine backbone, including the alpha-proton and alpha-carbon, will also show characteristic resonances. The presence of the sulfoxide group significantly influences the chemical shifts of adjacent atoms. Specifically, the methyl group attached to the sulfoxide (S(O)CH₃) in this compound is expected to appear as a singlet in the ¹H NMR spectrum around 2.6-2.7 ppm researchgate.netassoenologi.it. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom will also be affected by the sulfoxide. NMR can also provide information about the diastereomeric composition, as the R and S sulfoxide forms can lead to slightly different spectral patterns or separate signals for certain protons or carbons acs.org.
Table 5.2.1: Representative ¹H NMR Chemical Shifts (ppm) for this compound
| Proton Assignment | Typical Chemical Shift (ppm) | Reference(s) |
| Boc (t-butyl) | ~1.45 | chemicalbook.com |
| α-CH | ~4.3-4.5 | rsc.orgchemicalbook.com |
| β-CH₂ | ~2.0-2.2 | rsc.orgchemicalbook.com |
| γ-CH₂ | ~2.5-2.6 | rsc.orgchemicalbook.com |
| S(O)CH₃ (methyl sulfoxide) | ~2.6-2.7 | researchgate.netassoenologi.it |
| NH (Boc) | ~5.2 (broad singlet) | chemicalbook.com |
| COOH | ~10-13 (very broad) | chemicalbook.com |
Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and for obtaining fragmentation patterns that aid in structural confirmation. Electrospray Ionization (ESI) is a common ionization technique for such polar molecules, often yielding protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) rsc.org. The molecular formula of this compound is C₁₀H₁₉NO₅S, with a theoretical monoisotopic mass of 265.0984 Da. Therefore, the expected [M+H]⁺ ion would be observed around m/z 266.10, and [M+Na]⁺ around m/z 288.08 sigmaaldrich.comchemimpex.com.
The oxidation of methionine to methionine sulfoxide results in a mass increase of +16 Da. Thus, MS can readily detect the presence of the sulfoxide modification by comparing the mass to that of Boc-methionine. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition, further confirming the identity of this compound rsc.org. Fragmentation patterns can reveal the integrity of the Boc group and the amino acid backbone.
Table 5.2.2: Mass Spectrometry Data for this compound
| Ionization Method | Expected Ion Type | Expected m/z | Molecular Weight ( g/mol ) | Reference(s) |
| ESI | [M+H]⁺ | ~266.10 | 265.33 | sigmaaldrich.comchemimpex.com |
| ESI | [M+Na]⁺ | ~288.08 | 265.33 | sigmaaldrich.comchemimpex.com |
| General | Mass Shift | +16 Da | N/A | iris-biotech.de |
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by analyzing the absorption of specific infrared frequencies. Key functional groups include the tert-butoxycarbonyl (Boc) group, the carboxylic acid group, the amine group, and the sulfoxide group.
The Boc group typically shows a strong carbonyl (C=O) stretching absorption around 1700-1740 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹ dovepress.com. The carboxylic acid group will exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a C=O stretching band, often overlapping with the Boc carbonyl absorption. The sulfoxide (S=O) group is characterized by a strong stretching vibration typically found between 1000 and 1050 cm⁻¹ dovepress.com. The presence of these characteristic bands in the IR spectrum confirms the structural integrity of this compound.
Table 5.2.3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference(s) |
| Boc Carbonyl (C=O) | Stretch | 1700-1740 | dovepress.com |
| Carboxylic Acid (O-H) | Stretch | 2500-3300 (broad) | dovepress.com |
| Amine (N-H) | Stretch | ~3300 | dovepress.com |
| Sulfoxide (S=O) | Stretch | 1000-1050 | dovepress.com |
Circular Dichroism (CD) for Chiral Information
Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. This compound, being derived from the amino acid methionine, possesses inherent chirality at its alpha-carbon. Furthermore, if the sulfur atom is oxidized to a sulfoxide, it also becomes a chiral center, leading to the existence of multiple stereoisomers (enantiomers and diastereomers). CD spectroscopy is instrumental in elucidating the stereochemical configuration and purity of such compounds.
The CD spectrum of this compound is characterized by specific Cotton effects, which are peaks or troughs in the molar ellipticity ([θ]) at wavelengths corresponding to electronic transitions within the molecule. These transitions can arise from the peptide bond, carbonyl groups, or other chromophores present. By analyzing the sign, intensity, and position of these Cotton effects, researchers can:
Determine Absolute Configuration : CD spectra can be used to assign the absolute configuration at the alpha-carbon of the methionine residue. If the sulfur is oxidized to a sulfoxide, CD can also help differentiate between the R and S configurations at the sulfur atom, thereby identifying specific diastereomers.
Quantify Enantiomeric and Diastereomeric Purity : The intensity of the CD signal is directly proportional to the concentration of the chiral species. This allows for the quantitative determination of enantiomeric excess (ee) or diastereomeric excess (de) in a sample of this compound.
Conformational Insights : For small molecules, CD can provide information about their intrinsic conformation in solution, reflecting the spatial arrangement of atoms and functional groups.
Table 1: Illustrative CD Spectral Data for this compound Stereoisomers
| Stereoisomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| (2S)-Boc-Met(O)-OH | 210 | +5000 |
| (2R)-Boc-Met(O)-OH | 210 | -5000 |
| (2S, SS)-Boc-Met(O)-OH | 210 | +5500 |
| (2S, RS)-Boc-Met(O)-OH | 210 | -5200 |
| (2R, SS)-Boc-Met(O)-OH | 210 | -5100 |
| (2R, RS)-Boc-Met(O)-OH | 210 | +5300 |
Note: These values are illustrative and depend on specific electronic transitions, solvent, and concentration.
Surface Characterization Techniques for Adsorption Studies
When this compound is utilized in applications involving surface interactions, such as surface modification or sensing, various advanced techniques are employed to characterize the adsorption process and the resulting surface properties. These techniques provide insights into the chemical states, morphology, and film characteristics of the adsorbed molecules.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information from the surface of a material. It operates by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. For this compound adsorbed on a surface, XPS is invaluable for understanding the chemical integrity and bonding environment of the molecule.
Key applications of XPS in studying this compound adsorption include:
Elemental Composition and Coverage : XPS confirms the presence of characteristic elements (Carbon, Nitrogen, Oxygen, Sulfur) in the adsorbed layer, allowing for the calculation of atomic percentages and estimation of surface coverage.
Sulfur Oxidation State Determination : A critical aspect for this compound is the oxidation state of the sulfur atom. XPS can clearly distinguish between the thioether (-S-) in methionine and the sulfoxide (-S(O)-) or sulfone (-S(O)2-) forms by analyzing the binding energy shifts of the S 2p core-level electrons. This verification is crucial for confirming the identity of the adsorbed species.
Functional Group Analysis : XPS can provide information on the chemical states of carbon and oxygen, helping to identify the presence and integrity of the Boc protecting group and the carboxyl moiety. Peaks in the C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments (e.g., C-C, C-N, C=O).
Adsorbate Stability : By comparing spectra before and after adsorption, XPS can indicate whether the this compound molecule remains intact on the surface or undergoes degradation or significant chemical transformation.
Table 2: Illustrative XPS Binding Energies for this compound Adsorbed on a Surface
| Element | Core Level | Chemical State | Binding Energy (eV) | Relative Intensity (%) |
| C | C 1s | C-C/C-H (Boc, alkyl chain) | 284.8 | 45 |
| C | C 1s | C-N/C-O (Boc) | 286.5 | 20 |
| C | C 1s | C=O (Boc, carboxyl) | 288.0 | 20 |
| C | C 1s | O-C=O (carboxyl) | 289.5 | 15 |
| N | N 1s | C-N (Boc) | 400.0 | 5 |
| O | O 1s | C=O (Boc, carboxyl) | 531.5 | 30 |
| O | O 1s | C-O (Boc) | 533.0 | 20 |
| S | S 2p | S=O (Sulfoxide) | 167.5 | 10 |
Note: Binding energies are approximate and can vary based on the substrate and instrument calibration.
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution visualizations of a sample's surface topography and morphology. It operates by scanning the surface with a focused electron beam, which generates secondary and backscattered electrons that are detected to form an image. For this compound adsorption studies, SEM is used to examine the physical arrangement and structure of the adsorbed layer.
Key contributions of SEM include:
Surface Topography Visualization : SEM images reveal the physical landscape of the substrate after adsorption, showing whether the this compound forms a continuous film, discrete islands, aggregates, or a more disordered arrangement.
Film Morphology and Uniformity : If this compound forms a thin film, SEM can characterize its surface texture, smoothness, roughness, and the presence of any structural features like grain boundaries or defects, providing critical information on film quality.
Adsorption Pattern and Substrate Influence : SEM can illustrate how the substrate's own surface morphology influences the adsorption pattern of this compound, and conversely, how the adsorbed layer might alter the perceived surface features.
Observation of Aggregates : SEM is effective in visualizing and characterizing any particulate or aggregated structures of this compound that may form on the surface, providing information on their size, shape, and distribution.
Table 3: Illustrative SEM Observations of this compound Adsorption on Various Substrates
| Substrate Material | Adsorption Conditions | Observed Morphology | Feature Size (approx.) |
| Gold (Au) | Solution phase, 25°C | Uniform, dense monolayer | N/A (monolayer) |
| Silicon Dioxide (SiO2) | Vapor deposition, 50°C | Patchy coverage, small aggregates | 50-100 nm aggregates |
| Graphene | Drop-casting, Room Temperature (RT) | Disordered film with some granular features | 20-50 nm grains |
| Polystyrene (PS) | Immersion in solution, 30°C | Smooth, conformal coating | N/A (coating) |
Note: These are descriptive examples of potential SEM findings.
Spectroscopic Ellipsometry (SE) is a highly sensitive, non-destructive optical technique used for characterizing the thickness and optical properties of thin films and surfaces. It measures the change in the polarization state of light upon reflection from the sample. By analyzing the ellipsometric parameters (Ψ and Δ) as a function of wavelength, SE allows for the detailed characterization of adsorbed layers.
Key applications of SE in studying this compound adsorption include:
Precise Film Thickness Measurement : SE is exceptionally adept at measuring the thickness of very thin films, typically in the nanometer range. This enables precise quantification of the adsorbed this compound layer thickness.
Determination of Optical Constants : By fitting the measured ellipsometric data to optical models, researchers can extract the refractive index (n) and extinction coefficient (k) of the adsorbed this compound film. These optical constants provide insights into the film's density, molecular packing, and electronic structure.
Monitoring Adsorption Kinetics : SE can be employed in situ to monitor the adsorption process in real-time. Tracking changes in film thickness or optical properties over time allows for the study of adsorption kinetics, determination of adsorption rates, and identification of equilibrium coverage.
Surface Coverage and Density Estimation : The measured thickness and optical properties, when correlated with the molecular structure of this compound, can be used to estimate the surface coverage and packing density of the adsorbed molecules.
Table 4: Illustrative SE Data for this compound Adsorption on a Substrate
| Adsorption Time | Film Thickness (nm) | Refractive Index (n) @ 633 nm | Extinction Coefficient (k) @ 633 nm | Model Fit Quality (χ²) |
| 0 min (Clean) | 0.0 | 1.46 | 0.0 | 0.001 |
| 30 min | 1.2 | 1.55 | 0.05 | 0.003 |
| 60 min | 1.8 | 1.58 | 0.06 | 0.002 |
| 120 min | 2.1 | 1.59 | 0.06 | 0.002 |
| Equilibrium | 2.2 | 1.59 | 0.06 | 0.002 |
Note: These are illustrative values for a hypothetical this compound film on a substrate like glass or silicon, assuming a standard optical model fit.
Future Research Directions and Emerging Applications
Development of Novel Peptide Therapeutics and Diagnostics
The incorporation of modified amino acids into peptide sequences offers a powerful strategy for enhancing therapeutic efficacy, stability, and targeting capabilities. Boc-Met(O)-OH, as a protected form of methionine sulfoxide (B87167), can be readily integrated into solid-phase peptide synthesis, allowing for the creation of peptides with specific post-translational modifications. Research is advancing in leveraging methionine sulfoxide's presence in peptides for therapeutic applications, such as in modulating protein function or acting as a signaling molecule. Furthermore, peptides containing methionine sulfoxide residues are being investigated as potential biomarkers for various diseases, particularly those associated with oxidative stress. The precise control over the synthesis and incorporation of this compound enables the development of diagnostic tools that can detect specific peptide modifications indicative of disease states. For instance, studies have explored the use of modified peptides in diagnostics and as pharmaceuticals, with advances in peptide design aiming to overcome limitations like short half-life and proteolytic cleavage, which could be addressed by incorporating non-canonical amino acids like methionine sulfoxide science.govscience.gov. Research into methionine sulfoxide-containing peptide synthesis management is also contributing to the development of reliable diagnostics for immune-mediated diseases unifi.it.
Advanced Materials Science: Integration into Biosensor Technologies
The unique electrochemical and chemical properties of methionine sulfoxide derivatives, including this compound, make them attractive candidates for integration into advanced materials, particularly for biosensor applications. Research into methionine sulfoxide's role in biosensors is an emerging field, focusing on how these modified amino acids can contribute to the development of sensitive and selective detection platforms. For example, the ability to functionalize surfaces with peptides or amino acids containing methionine sulfoxide could lead to novel biosensors capable of detecting specific analytes or monitoring biological processes. While direct research on this compound in biosensors is still nascent, the broader field of advanced materials science is exploring various nanocomposites and electrochemical methods for sensing applications, highlighting the potential for modified amino acids to play a role electrochemsci.orgundip.ac.id. The development of label-free electrochemical biosensors, for instance, relies on the precise surface modification and detection capabilities that modified biomolecules can offer.
Mechanistic Insights into Oxidation-Reduction Cycling of Methionine
Methionine's sulfur atom is susceptible to oxidation, forming methionine sulfoxide (MetSO), which can be reduced back to methionine by enzymes known as methionine sulfoxide reductases (Msrs) pnas.orgnih.gov. This reversible oxidation-reduction (redox) cycling of methionine is a critical cellular defense mechanism against oxidative stress and may also play roles in cellular signaling and regulation. Research is actively focused on elucidating the detailed mechanisms by which Msrs catalyze these reactions. For instance, studies have investigated the catalytic mechanisms of MsrA, revealing that it can act as both a reductase and an oxidase, producing S-methionine sulfoxide pnas.org. Theoretical and experimental studies are exploring the formation of intermediates, such as sulfenic acids, during the reduction process, and identifying key amino acid residues involved in catalysis researchgate.netacs.orgnih.gov. Understanding these mechanisms is crucial for comprehending the biological significance of methionine oxidation and for developing strategies to modulate these pathways for therapeutic purposes. For example, the Mycobacterium tuberculosis MsrA enzyme's catalytic mechanism has been characterized, revealing a ping-pong type mechanism and highlighting the entropic nature of its activation process, with implications for drug discovery nih.gov.
Application in Chemoenzymatic Synthesis of Complex Biomolecules
Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers a powerful approach for constructing complex biomolecules with precise modifications. This compound serves as a valuable synthon in this context, enabling the introduction of methionine sulfoxide into peptides and other biomolecules through controlled chemical steps, followed by enzymatic elaboration or modification. Research is exploring the use of enzymes, such as methionine sulfoxide reductases (Msrs), not only for repairing oxidized methionine but also as biocatalysts in synthetic processes. For example, MsrA enzymes are being investigated for their potential in the enantioselective kinetic resolution of chiral sulfoxides, demonstrating their utility in synthetic chemistry acs.org. The development of efficient synthetic strategies for methionine sulfoxide-containing peptides is an active area, contributing to the broader field of creating peptides with relevant post-translational modifications for various applications unifi.it.
Q & A
Q. How to apply the PICO framework to evaluate this compound’s efficacy in peptide-drug conjugate synthesis?
- Population : Peptide-drug conjugates targeting specific receptors.
- Intervention : Incorporation of this compound for oxidation-sensitive linker stability.
- Comparison : Non-oxidized Boc-Met-OH or alternative linkers.
- Outcome : Conjugate stability in serum (half-life) and drug release kinetics. This framework ensures hypothesis-driven experimentation and comparability across studies .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound-mediated cytotoxicity assays?
Q. How to design a reproducibility checklist for this compound-based studies?
- Methodological Answer : Include:
- Purity verification (HPLC/NMR).
- Coupling efficiency validation (HPLC/MS).
- Stability assay conditions (temperature, humidity).
- Detailed synthetic protocols (supplementary information).
Adhere to reporting standards from journals like Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
